Sodium 3-(4-chloro-phenyl)-3-oxo-propen-1-olate
Description
Sodium 3-(4-chloro-phenyl)-3-oxo-propen-1-olate is a sodium enolate salt characterized by a conjugated enolate system linked to a 4-chlorophenyl group. This compound’s structure features a β-keto-enolate moiety, which confers unique reactivity in organic synthesis, particularly as a nucleophile or chelating agent. While direct literature on this specific compound is sparse, its structural analogs suggest applications in catalysis, pharmaceuticals, or materials science .
Properties
IUPAC Name |
sodium;(E)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2.Na/c10-8-3-1-7(2-4-8)9(12)5-6-11;/h1-6,11H;/q;+1/p-1/b6-5+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOIELAPKWHZLI-IPZCTEOASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=C[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(4-chloro-phenyl)-3-oxo-propen-1-olate typically involves the reaction of 4-chlorobenzaldehyde with sodium hydroxide in the presence of a suitable solvent such as ethanol. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the enolate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-(4-chloro-phenyl)-3-oxo-propen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the enolate to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzoic acid.
Reduction: Formation of 4-chlorophenylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Sodium 3-(4-chloro-phenyl)-3-oxo-propen-1-olate serves as a crucial reagent in organic synthesis. It is utilized for preparing various enolate derivatives, which are valuable intermediates in the synthesis of complex organic molecules. Its ability to act as a nucleophile allows it to participate in numerous chemical reactions, including:
- Oxidation : Can be oxidized to form corresponding carboxylic acids.
- Reduction : Reduction reactions can yield alcohols.
- Substitution : Engages in nucleophilic substitution reactions at the 4-chlorophenyl group.
Biological Investigations
The compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Research indicates that its enolate structure may contribute to interactions with biological targets, leading to therapeutic effects. For instance, studies have explored its efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for drug development due to its reactivity and ability to form bioactive compounds. Its structural features allow for modifications that can enhance pharmacological activity or selectivity towards specific biological targets. This makes it a candidate for further investigation in drug formulation and therapeutic applications.
Industrial Applications
The compound is also utilized in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals. Its role as a building block in chemical manufacturing underscores its industrial significance, particularly in producing compounds with specific functional properties .
Case Studies
Several case studies have highlighted the applications of this compound:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines, highlighting its potential as a lead compound for anticancer drug development.
- Antimicrobial Properties : Research indicated that the compound showed promising activity against gram-positive bacteria, suggesting its utility in developing new antimicrobial agents.
These case studies emphasize the compound's versatility and importance in ongoing research and development efforts across multiple scientific disciplines .
Mechanism of Action
The mechanism of action of Sodium 3-(4-chloro-phenyl)-3-oxo-propen-1-olate involves its reactivity as an enolate. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is facilitated by the resonance stabilization of the enolate ion. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Structural Features and Functional Groups
The following table highlights key structural differences between Sodium 3-(4-chloro-phenyl)-3-oxo-propen-1-olate and related compounds:
Key Observations:
- Electronic Effects: The sodium enolate’s conjugated system (β-keto-enolate) offers strong nucleophilicity, whereas the thiazolone analog’s sulfur-containing heterocycle may enhance stability and biological activity .
- Solubility: The sodium salt form of the target compound likely improves aqueous solubility compared to neutral analogs like the thiazolone or chromone derivatives.
- Substituent Impact: The 4-chlorophenyl group in all compounds enhances electron-withdrawing effects, but its placement on different cores (enolate vs. thiazolone vs. chromone) diversifies reactivity.
Biological Activity
Sodium 3-(4-chloro-phenyl)-3-oxo-propen-1-olate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological properties, mechanisms of action, and related case studies.
The synthesis of this compound typically involves an aldol condensation reaction between 4-chlorobenzaldehyde and sodium hydroxide in a solvent like ethanol. This process yields the enolate compound, which can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution.
Chemical Structure:
- Molecular Formula: C₉H₆ClNaO₂
- Molecular Weight: 204.59 g/mol
- CAS Number: Not specified
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity against various bacterial strains. Studies have shown that it exhibits moderate antibacterial effects against Gram-positive bacteria and some fungi, including Candida albicans. Its mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Anticancer Activity
Research indicates that this compound possesses notable anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and THP-1 (leukemia). The compound's effectiveness is often measured by its IC₅₀ values, which indicate the concentration required to inhibit cell growth by 50%. For instance, some derivatives have shown IC₅₀ values ranging from 0.17 to 2.69 µM against specific cancer cell lines .
The biological activity of this compound is largely attributed to its reactivity as an enolate ion. This allows it to act as a nucleophile, attacking electrophilic centers in various substrates. The resonance stabilization of the enolate enhances its reactivity, making it effective in targeting specific molecular pathways involved in microbial growth and cancer cell proliferation .
Comparative Analysis with Similar Compounds
A comparison with related compounds reveals that substituents on the phenyl ring significantly influence biological activity. For example:
| Compound Name | Substituent | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Sodium 3-(4-bromo-phenyl)-3-oxo-propen-1-olate | Bromine | Moderate | Low |
| Sodium 3-(4-methyl-phenyl)-3-oxo-propen-1-olate | Methyl | High | Moderate |
| Sodium 3-(4-nitro-phenyl)-3-oxo-propen-1-olate | Nitro | Low | High |
This table highlights how variations in substituents can lead to differing reactivities and biological profiles.
Case Studies and Research Findings
Several studies have explored the biological efficacy of this compound:
- Anticancer Study : In a study evaluating various compounds for their anticancer effects, this compound demonstrated significant pro-apoptotic effects in leukemia cell lines at concentrations as low as 10 µM .
- Antimicrobial Evaluation : Another study assessed the compound's effectiveness against Staphylococcus aureus and Enterococcus faecalis, revealing promising results with minimal cytotoxicity towards human cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
